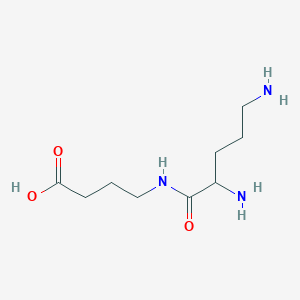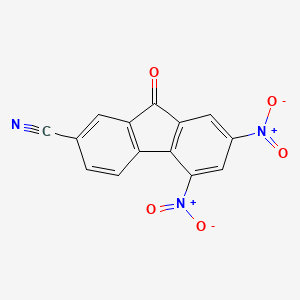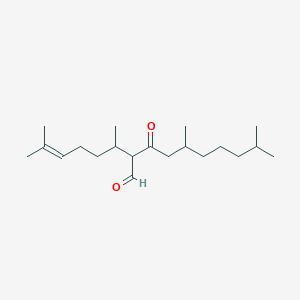
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a unique oxodecanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 6-methylhept-5-en-2-yl halide, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methyl groups and the double bond in the heptenyl side chain can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]phenol
- 5,9-dimethyl-2-(6-methylhept-5-en-2-yl)-2-tosyldecanoic acid
Uniqueness
5,9-Dimethyl-2-(6-methylhept-5-EN-2-YL)-3-oxodecanal is unique due to its specific structural features, such as the oxodecanal backbone and the arrangement of methyl groups. These characteristics confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90934-80-8 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
5,9-dimethyl-2-(6-methylhept-5-en-2-yl)-3-oxodecanal |
InChI |
InChI=1S/C20H36O2/c1-15(2)9-7-11-17(5)13-20(22)19(14-21)18(6)12-8-10-16(3)4/h10,14-15,17-19H,7-9,11-13H2,1-6H3 |
Clave InChI |
CXVMGAIIBLBQTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CC(=O)C(C=O)C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



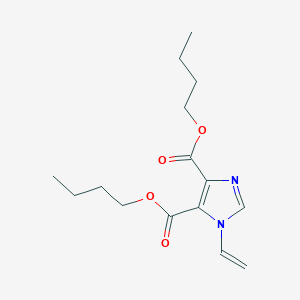


![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
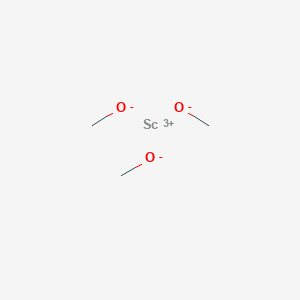
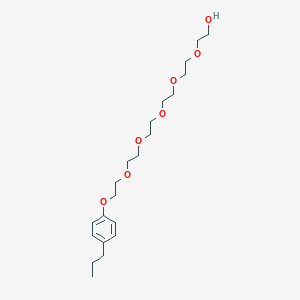
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
